4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide
Description
4-((4-Fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic organic compound featuring a butanamide backbone with two key substituents:
- A 4-fluorophenylthio group at the 4-position of the butanamide chain.
- An N-(4-methoxy-2-nitrophenyl) group attached to the amide nitrogen.
The thioether (C–S–C) linkage and the electron-withdrawing nitro (NO₂) and electron-donating methoxy (OCH₃) groups on the aryl ring contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-13-6-9-15(16(11-13)20(22)23)19-17(21)3-2-10-25-14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBMRWOVHBOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCSC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic compound with the molecular formula and a molecular weight of 364.39 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties.
Chemical Structure
The compound's structure features a fluorophenyl group, a methoxy-nitrophenyl moiety, and a butanamide backbone. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit diverse biological activities, including:
- Anticancer Properties : Compounds that bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
- Antimicrobial Activity : Potential effectiveness against various bacterial strains, particularly Gram-positive bacteria.
The biological activity of this compound is hypothesized to involve:
- Tubulin Binding : Similar compounds have been shown to inhibit tubulin polymerization, blocking cell division.
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death through various signaling pathways.
Case Studies
-
Antiproliferative Activity :
- A study evaluated the antiproliferative effects of structurally similar compounds on various cancer cell lines, demonstrating IC50 values in the nanomolar range. The results indicated significant inhibition of cell growth in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells.
Compound Cell Line IC50 (nM) PIB-SO HT-29 50 PIB-SO M21 30 PIB-SO MCF7 40 -
Antimicrobial Activity :
- Another study focused on the antibacterial properties of related compounds, revealing effective inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported as low as 2 µM for certain analogs.
Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications to the fluorophenyl and methoxy-nitrophenyl groups significantly affect biological activity. For instance, electron-donating groups enhance binding affinity to target proteins, while bulky substituents may hinder activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Group Comparison
Electronic and Steric Effects
- Nitro vs. In contrast, the methoxy group donates electrons via resonance, creating a push-pull electronic effect that may stabilize charge distribution .
- Thioether vs. Sulfonyl : The thioether in the target compound is less polar than the sulfonyl groups in triazole derivatives (e.g., compounds [7–9]), which could lower solubility in aqueous media but improve membrane permeability .
- Amide vs. Triazole Core : The amide backbone in the target compound allows for hydrogen bonding with biological targets, whereas triazole cores (e.g., compounds [7–9]) offer metabolic stability and rigid planar geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
